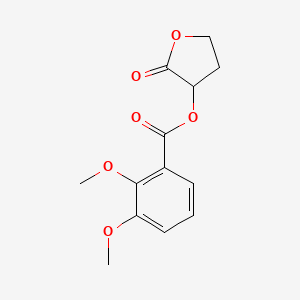
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications. This compound is a derivative of thiazole, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The cyclopentanecarboxamide moiety in this compound makes it a potential drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is not fully understood. However, studies have shown that this compound has the potential to inhibit various enzymes and proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) that are involved in cancer metastasis.
Biochemical and physiological effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound has the potential to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have low toxicity, making it safe for use in cell culture and animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is its solubility. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide. One potential area of research is its use as a drug candidate for various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Another future direction is the development of new synthetic methods for this compound. Researchers are exploring new methods that can improve the yield and purity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide, making it more readily available for research purposes.
Finally, studies are needed to explore the potential limitations of using this compound in lab experiments. Researchers are exploring new methods to improve the solubility of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide, making it easier to use in a wider range of experiments.
Conclusion:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a promising chemical compound that has gained significant attention in scientific research. Its potential applications as a drug candidate for various diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide can be achieved using various methods. One of the most common methods involves the reaction of 4-methyl-2-thiazolamine with cyclopentanone in the presence of acetic anhydride. The resulting product is further purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a potential drug candidate for various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-7-10(8(2)15)17-12(13-7)14-11(16)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHFAPPNNOSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)


![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)

![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)